molecular formula C16H18N2O2S2 B2514868 7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane CAS No. 1797562-39-0

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane

Cat. No. B2514868
CAS RN: 1797562-39-0
M. Wt: 334.45
InChI Key: RQHCMZMORHLXNH-UHFFFAOYSA-N
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Description

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane, also known as PPT, is a chemical compound that belongs to the thiazepane family. This compound has been the focus of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.

Scientific Research Applications

Organocatalysis

The compound’s hydrazonoethyl group may serve as an organocatalyst. Researchers have explored its use in asymmetric reactions, such as Michael additions or aldol reactions. Its unique structure could provide new avenues for green and efficient synthetic methodologies.

properties

IUPAC Name

7-phenyl-4-pyridin-3-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c19-22(20,15-7-4-9-17-13-15)18-10-8-16(21-12-11-18)14-5-2-1-3-6-14/h1-7,9,13,16H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHCMZMORHLXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane

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